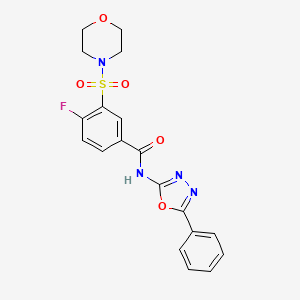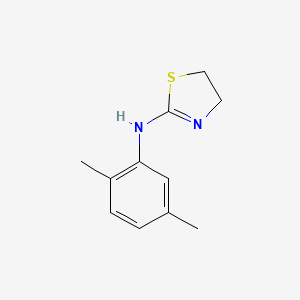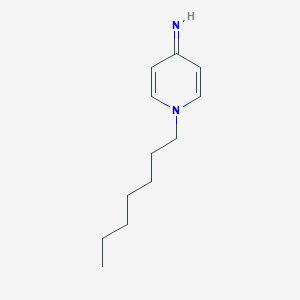
4-fluoro-3-(morpholin-4-ylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Morpholinylsulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride, often in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the fluorinated benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinylsulfonyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and morpholine moieties.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine
Potential medicinal applications could include its use as a drug candidate for targeting specific enzymes or receptors, particularly in the treatment of diseases where fluorinated benzamides or oxadiazoles have shown efficacy.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the oxadiazole ring may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-FLUORO-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Lacks the morpholinylsulfonyl group.
3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Lacks the fluorine atom.
4-FLUORO-3-(4-MORPHOLINYLSULFONYL)BENZAMIDE: Lacks the oxadiazole ring.
Uniqueness
The combination of the fluorine atom, morpholinylsulfonyl group, and oxadiazole ring in 4-FLUORO-3-(4-MORPHOLINYLSULFONYL)-N-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)BENZAMIDE makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C19H17FN4O5S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H17FN4O5S/c20-15-7-6-14(12-16(15)30(26,27)24-8-10-28-11-9-24)17(25)21-19-23-22-18(29-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,23,25) |
Clé InChI |
BVUGPYTXBVMXRZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide](/img/structure/B11098282.png)

![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11098295.png)

![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11098301.png)
![(2Z)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11098306.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11098312.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)

![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11098343.png)
![4-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B11098349.png)
